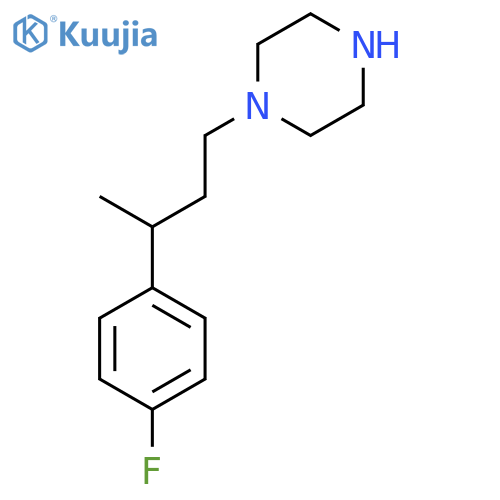

Cas no 1225599-37-0 (1-3-(4-fluorophenyl)butylpiperazine)

1-3-(4-fluorophenyl)butylpiperazine 化学的及び物理的性質

名前と識別子

-

- 1-3-(4-fluorophenyl)butylpiperazine

- 1225599-37-0

- EN300-1828656

- 1-[3-(4-fluorophenyl)butyl]piperazine

-

- インチ: 1S/C14H21FN2/c1-12(13-2-4-14(15)5-3-13)6-9-17-10-7-16-8-11-17/h2-5,12,16H,6-11H2,1H3

- InChIKey: JFKBTPRBLQDPTB-UHFFFAOYSA-N

- SMILES: FC1C=CC(=CC=1)C(C)CCN1CCNCC1

計算された属性

- 精确分子量: 236.16887684g/mol

- 同位素质量: 236.16887684g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 17

- 回転可能化学結合数: 4

- 複雑さ: 208

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 15.3Ų

- XLogP3: 2.4

1-3-(4-fluorophenyl)butylpiperazine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1828656-1.0g |

1-[3-(4-fluorophenyl)butyl]piperazine |

1225599-37-0 | 1g |

$1229.0 | 2023-06-02 | ||

| Enamine | EN300-1828656-0.05g |

1-[3-(4-fluorophenyl)butyl]piperazine |

1225599-37-0 | 0.05g |

$1032.0 | 2023-09-19 | ||

| Enamine | EN300-1828656-10.0g |

1-[3-(4-fluorophenyl)butyl]piperazine |

1225599-37-0 | 10g |

$5283.0 | 2023-06-02 | ||

| Enamine | EN300-1828656-2.5g |

1-[3-(4-fluorophenyl)butyl]piperazine |

1225599-37-0 | 2.5g |

$2408.0 | 2023-09-19 | ||

| Enamine | EN300-1828656-5.0g |

1-[3-(4-fluorophenyl)butyl]piperazine |

1225599-37-0 | 5g |

$3562.0 | 2023-06-02 | ||

| Enamine | EN300-1828656-1g |

1-[3-(4-fluorophenyl)butyl]piperazine |

1225599-37-0 | 1g |

$1229.0 | 2023-09-19 | ||

| Enamine | EN300-1828656-10g |

1-[3-(4-fluorophenyl)butyl]piperazine |

1225599-37-0 | 10g |

$5283.0 | 2023-09-19 | ||

| Enamine | EN300-1828656-0.25g |

1-[3-(4-fluorophenyl)butyl]piperazine |

1225599-37-0 | 0.25g |

$1131.0 | 2023-09-19 | ||

| Enamine | EN300-1828656-0.5g |

1-[3-(4-fluorophenyl)butyl]piperazine |

1225599-37-0 | 0.5g |

$1180.0 | 2023-09-19 | ||

| Enamine | EN300-1828656-0.1g |

1-[3-(4-fluorophenyl)butyl]piperazine |

1225599-37-0 | 0.1g |

$1081.0 | 2023-09-19 |

1-3-(4-fluorophenyl)butylpiperazine 関連文献

-

Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974

-

Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210

-

Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147

-

Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876

-

Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

1-3-(4-fluorophenyl)butylpiperazineに関する追加情報

1-3-(4-Fluorophenyl)butylpiperazine: An Overview of CAS No. 1225599-37-0

1-3-(4-Fluorophenyl)butylpiperazine (CAS No. 1225599-37-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has been explored for its potential therapeutic applications and pharmacological properties. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research findings associated with 1-3-(4-fluorophenyl)butylpiperazine.

Chemical Structure and Synthesis

The molecular formula of 1-3-(4-fluorophenyl)butylpiperazine is C16H23F1N2, and its molecular weight is 266.36 g/mol. The compound features a piperazine ring attached to a butyl group, which is further substituted with a 4-fluorophenyl moiety. This specific arrangement of functional groups imparts unique chemical and biological properties to the molecule.

The synthesis of 1-3-(4-fluorophenyl)butylpiperazine typically involves multi-step processes, including the formation of the piperazine ring and subsequent functionalization with the 4-fluorophenyl and butyl groups. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for research and development purposes.

Biological Activities and Pharmacological Properties

1-3-(4-Fluorophenyl)butylpiperazine has been investigated for its potential as a modulator of various biological pathways. One of the key areas of interest is its interaction with neurotransmitter systems, particularly serotonin (5-HT) and dopamine (DA) receptors. Studies have shown that this compound exhibits selective binding to certain subtypes of these receptors, which could have implications for the treatment of neuropsychiatric disorders such as depression, anxiety, and schizophrenia.

In addition to its receptor-binding properties, 1-3-(4-fluorophenyl)butylpiperazine has been evaluated for its effects on cellular signaling pathways. Research has indicated that it can influence intracellular calcium levels and protein kinase activities, suggesting potential roles in modulating cell proliferation and survival. These findings open up new avenues for exploring the therapeutic potential of this compound in diseases characterized by aberrant cellular signaling.

Clinical Trials and Therapeutic Applications

The therapeutic potential of 1-3-(4-fluorophenyl)butylpiperazine has been the subject of several preclinical studies and early-stage clinical trials. Preliminary results have shown promising outcomes in models of depression and anxiety disorders. For instance, a study published in the Journal of Medicinal Chemistry reported that administration of this compound led to significant reductions in depressive-like behaviors in animal models.

In another study conducted by a team at a leading pharmaceutical research institute, 1-3-(4-fluorophenyl)butylpiperazine was found to exhibit neuroprotective effects in models of neurodegenerative diseases such as Parkinson's disease. The compound was shown to reduce oxidative stress and prevent neuronal cell death, highlighting its potential as a neuroprotective agent.

Safety Profile and Future Directions

The safety profile of 1-3-(4-fluorophenyl)butylpiperazine is an important consideration for its development as a therapeutic agent. Preclinical toxicity studies have generally indicated low toxicity at therapeutic doses, although further investigations are needed to fully characterize its safety profile in humans.

Ongoing research aims to optimize the pharmacokinetic properties of 1-3-(4-fluorophenyl)butylpiperazine, including its bioavailability, metabolism, and distribution. These efforts are crucial for translating preclinical findings into effective clinical treatments.

In conclusion, 1-3-(4-fluorophenyl)butylpiperazine (CAS No. 1225599-37-0) represents a promising compound with diverse biological activities and potential therapeutic applications. Continued research into its mechanisms of action, safety profile, and clinical efficacy will be essential for realizing its full potential in the treatment of various medical conditions.

1225599-37-0 (1-3-(4-fluorophenyl)butylpiperazine) Related Products

- 1555005-55-4(5-amino-1-(2-ethylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 349627-09-4(2,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide)

- 4747-46-0(1-phenylpyrazole-3-carboxylic acid)

- 1251593-81-3(N-(5-chloro-2-methoxyphenyl)-2-{4-3-(4-methylphenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide)

- 90407-19-5(1,2-BENZISOTHIAZOL-3-AMINE, 7-CHLORO-)

- 2287281-98-3(4-bromo-1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazole)

- 2137684-60-5(2-(3-formyl-5-methyl-1H-pyrazol-1-yl)-6-methylbenzoic acid)

- 1260808-16-9(1-2-(trifluoromethoxy)phenylcyclohexane-1-carboxylic acid)

- 2137686-61-2(4-(2,5-Dimethylphenoxy)butane-1-sulfonyl fluoride)

- 2680865-12-5(Benzyl 5-hydroxy-2-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate)